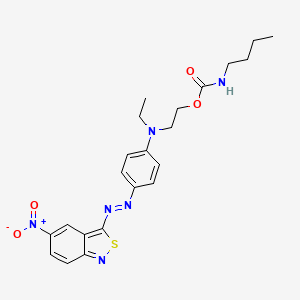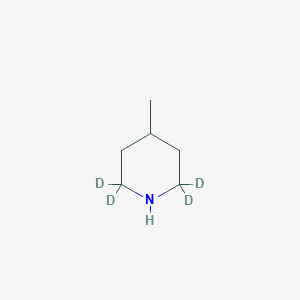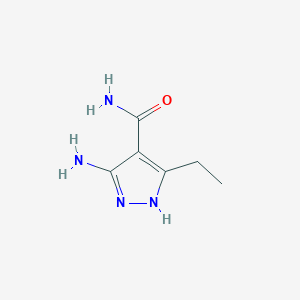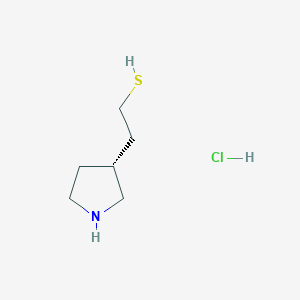
(R)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethanethiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanethiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. The pyrrolidine ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
- ®-3-(PYRROLIDIN-3-YL)BENZONITRILE HYDROCHLORIDE
Uniqueness
®-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is unique due to its specific combination of a pyrrolidine ring and an ethanethiol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
2-[(3R)-pyrrolidin-3-yl]ethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Clave InChI |
CHCBYPGHSYOMGZ-FYZOBXCZSA-N |
SMILES isomérico |
C1CNC[C@H]1CCS.Cl |
SMILES canónico |
C1CNCC1CCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



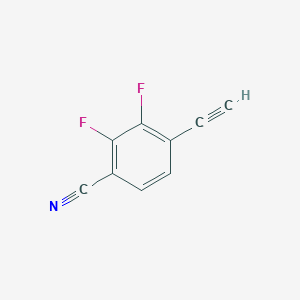
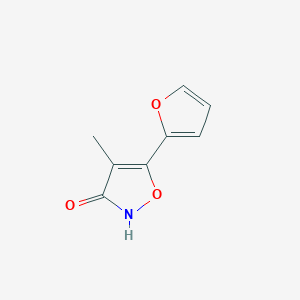

![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
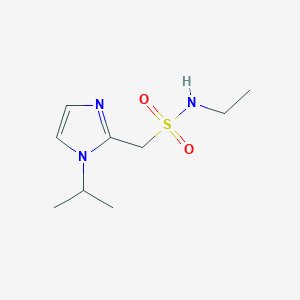

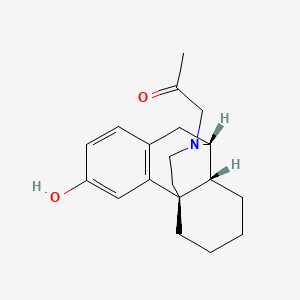
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
